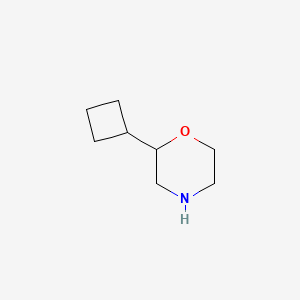

2-Cyclobutylmorpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclobutylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-9-4-5-10-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPPDLPMYCHVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60708999 | |

| Record name | 2-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219844-05-9 | |

| Record name | 2-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclobutylmorpholine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-Cyclobutylmorpholine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. icj-e.orge3s-conferences.orgewadirect.com For this compound, several logical disconnections can be envisioned to identify key precursors.

The primary disconnections for the this compound backbone involve cleaving the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the morpholine (B109124) ring. A common strategy is to disconnect the C-N bond between the nitrogen and the C2 carbon, and the C-O bond between the oxygen and the C3 carbon. This leads to two key fragments: a 2-aminoethoxy unit and a cyclobutyl-containing two-carbon unit.

Another viable retrosynthetic approach involves disconnecting the bonds adjacent to the heteroatoms. For instance, a C2-N disconnection and a C6-O disconnection would suggest a precursor like N-(2-hydroxyethyl)cyclobutylamine, which could then undergo cyclization.

Identification of Key Synthetic Precursors and Starting Materials

Based on the retrosynthetic analysis, several key precursors and starting materials for the synthesis of this compound can be identified.

A primary precursor is 1-(cyclobutyl)ethane-1,2-diol . This diol can be reacted with a suitable amino-containing reagent to form the morpholine ring. Another important precursor is 2-amino-1-cyclobutylethanol , which already contains the cyclobutyl group and a portion of the morpholine backbone.

Commercially available starting materials that can be utilized in the synthesis include:

Cyclobutanecarbaldehyde : This can serve as the source of the cyclobutyl group and can be elaborated to form the necessary precursors.

Ethanolamine : A fundamental building block for the 2-aminoethoxy portion of the morpholine ring.

Cyclobutylmagnesium bromide : A Grignard reagent that can be used to introduce the cyclobutyl moiety onto an appropriate electrophile.

| Precursor/Starting Material | Role in Synthesis |

| 1-(Cyclobutyl)ethane-1,2-diol | Provides the carbon skeleton for the morpholine ring with the cyclobutyl substituent. |

| 2-Amino-1-cyclobutylethanol | A key intermediate containing both the cyclobutyl group and the amino alcohol functionality. |

| Cyclobutanecarbaldehyde | Starting material for the introduction of the cyclobutyl group. |

| Ethanolamine | Provides the N-(2-hydroxyethyl) fragment of the morpholine ring. |

| Cyclobutylmagnesium bromide | A nucleophilic source of the cyclobutyl group for addition reactions. |

Classical and Modern Synthetic Routes towards the Morpholine Core

The construction of the morpholine ring is a well-established area of organic synthesis, with both classical and modern methods available.

Cyclization Reactions in Morpholine Ring Formation

The formation of the morpholine ring is typically achieved through intramolecular cyclization of a linear precursor containing both an amino and a hydroxyl group separated by two carbon atoms.

One classical method involves the dehydration of N-substituted diethanolamines. For this compound, this would entail the cyclization of N-(2-hydroxy-1-cyclobutylethyl)ethanolamine. This reaction is often acid-catalyzed.

Modern approaches include metal-catalyzed cyclizations. For instance, palladium-catalyzed intramolecular N-alkylation of a suitably protected amino alcohol can be an effective strategy. Gold-catalyzed cyclization of alkynylamines or alkynylalcohols also represents a contemporary method for constructing the morpholine skeleton.

A plausible reaction for the synthesis of this compound is the intramolecular cyclization of a haloamine. For example, N-(2-bromoethyl)-1-cyclobutylethan-1-amine could undergo base-mediated cyclization to yield the target molecule.

| Cyclization Strategy | Precursor Example | Conditions |

| Acid-catalyzed dehydration | N-(2-hydroxy-1-cyclobutylethyl)ethanolamine | H₂SO₄, heat |

| Base-mediated intramolecular N-alkylation | N-(2-bromoethyl)-1-cyclobutylethan-1-amine | NaH, THF |

| Palladium-catalyzed cyclization | N-(2-hydroxyethyl)-2-amino-1-cyclobutylethanol derivative | Pd catalyst, ligand, base |

Functionalization and Derivatization of Pre-formed Morpholine Rings

While less common for the synthesis of 2-substituted morpholines, functionalization of a pre-formed morpholine ring can be a viable strategy for creating analogues. For instance, lithiation of N-protected morpholine at the 2-position followed by reaction with an electrophile could introduce a substituent. However, achieving selective functionalization at the 2-position can be challenging due to the presence of other reactive sites.

Multi-step Synthetic Procedures for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step procedures. These sequences may involve the initial construction of a more complex precursor that already contains the desired functional groups before the final cyclization to form the morpholine ring. For example, starting from a chiral amino acid, one could introduce the cyclobutyl group and then build the rest of the morpholine precursor in a stereocontrolled manner.

Asymmetric Synthesis of Chiral this compound Stereoisomers

Since the 2-position of this compound is a stereocenter, it can exist as a pair of enantiomers, (R)-2-cyclobutylmorpholine and (S)-2-cyclobutylmorpholine. The asymmetric synthesis of these stereoisomers is of significant interest, as different enantiomers can exhibit distinct biological activities.

A key strategy for the asymmetric synthesis of 2-substituted morpholines is the use of chiral starting materials. For instance, starting from a chiral amino alcohol, such as (R)- or (S)-2-amino-1-cyclobutylethanol, would lead to the corresponding enantiomerically enriched this compound.

Another powerful modern approach is asymmetric catalysis. Asymmetric hydrogenation of a 2-cyclobutyl-3,4-dihydro-2H-1,4-oxazine precursor using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, can provide access to enantioenriched this compound. nih.govrsc.orgresearchgate.net This method has been shown to be effective for a variety of 2-substituted morpholines, affording high enantioselectivities. nih.govrsc.org

| Asymmetric Strategy | Key Feature | Expected Outcome |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., chiral amino alcohols). | Formation of a single enantiomer of this compound. |

| Asymmetric Catalysis | Enantioselective reduction of a prochiral precursor using a chiral catalyst. | High enantiomeric excess of one stereoisomer. |

Enantioselective Approaches

Enantioselective methods aim to produce a single enantiomer of a chiral compound from a prochiral or racemic starting material. These approaches are crucial for the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. wikipedia.orgnih.gov This auxiliary is later removed, having imparted its chirality to the target molecule. This strategy is a powerful tool for the asymmetric synthesis of complex molecules. wikipedia.org

One common application of chiral auxiliaries is in the asymmetric alkylation of amides. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for the diastereoselective alkylation to create enantiomerically enriched carboxylic acids and their derivatives. nih.gov This method shows notable stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov While a specific application to this compound is not detailed in the available literature, the principle can be extended. A hypothetical synthetic sequence could involve the acylation of a chiral auxiliary, such as a pseudoephedrine derivative, with a cyclobutylacetyl group. Subsequent stereoselective transformations, followed by cyclization and removal of the auxiliary, would yield the desired enantiomer of this compound.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | sigmaaldrich.com |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | nih.gov |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Organocatalysis: Organocatalysis employs small organic molecules to catalyze asymmetric transformations. For the synthesis of 2-substituted morpholines, an organocatalytic approach involving the enantioselective chlorination of an aldehyde has been developed. nih.gov This method, however, can be limited by the stability of the resulting α-chloroaldehyde. A more robust, second-generation approach involves the organocatalytic synthesis of a chiral 2-chloro alcohol, which is then converted to a bis-electrophile for subsequent cyclization. nih.gov Although not specifically demonstrated for a cyclobutyl group, this methodology is general for C2-functionalized morpholines. nih.gov Another organocatalytic method involves the use of morpholine-based catalysts for 1,4-addition reactions, demonstrating the utility of the morpholine scaffold in catalysis itself. nih.gov

Metal-Catalyzed Asymmetric Reactions: Transition metal catalysts with chiral ligands are widely used for asymmetric synthesis. A notable example for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.orgsemanticscholar.org This reaction, catalyzed by a rhodium complex with a chiral bisphosphine ligand (SKP-Rh), provides access to a variety of 2-substituted morpholines in high yields and excellent enantioselectivities. nih.govsemanticscholar.org This method is particularly relevant as it has been successfully applied to substrates with other alkyl groups at the 2-position, suggesting its potential applicability for the synthesis of this compound. nih.gov

Table 2: Enantioselective Catalysis for the Synthesis of 2-Alkylmorpholine Analogues

| Catalytic System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | [4+2] Heteroannulation/Rearrangement | Aryl/Alkylglyoxals and 2-(Arylamino)ethan-1-ols | Good to high | |

| Cinchona Alkaloid-derived Phthalazine | Asymmetric Halocyclization | Alkenols | Excellent | rsc.org |

Biocatalysis utilizes enzymes to perform stereoselective chemical transformations. researchgate.net This approach offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. researchgate.net Enzymes such as lipases, proteases, and oxidoreductases are commonly employed in the synthesis of chiral intermediates for pharmaceuticals. While specific biocatalytic routes to this compound are not prominently described in the literature, general enzymatic methods for the synthesis of chiral alcohols and amines, which are precursors to morpholines, are well-established. For example, ketoreductases can be used for the asymmetric reduction of ketones to chiral alcohols. researchgate.net Such a chiral alcohol containing a cyclobutyl group could then be further elaborated and cyclized to form the desired morpholine.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters.

In substrate-controlled diastereoselective synthesis, the existing stereocenter(s) in the substrate molecule dictates the stereochemical outcome of the reaction. The inherent steric and electronic properties of the substrate favor the approach of reagents from a particular face, leading to the preferential formation of one diastereomer. For the synthesis of substituted morpholines, if a starting material already possesses a chiral center, subsequent cyclization can proceed with a degree of diastereoselectivity. For instance, the cyclization of an amino alcohol derived from a chiral amino acid would lead to a diastereomerically enriched morpholine derivative.

In this approach, a chiral reagent is used to control the stereochemical outcome of the reaction. The chiral reagent interacts with the substrate to form a diastereomeric transition state, which then leads to the formation of a specific diastereomer of the product. An example of this strategy is the use of a chiral reducing agent to reduce a ketone in a molecule that already contains a stereocenter. The choice of the chiral reducing agent can influence the stereochemistry of the newly formed alcohol, leading to the desired diastereomer. While specific examples for this compound are not available, this general principle is a cornerstone of asymmetric synthesis.

Advanced Synthetic Transformations for Structural Modifications

The inherent stability of the morpholine ring necessitates the use of advanced synthetic methods to achieve structural diversification. These transformations enable the introduction of various functional groups and the construction of more complex molecular architectures, which are essential for tuning the pharmacological profile of this compound-based compounds.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling, Aldol Additions)

The formation of new carbon-carbon bonds on the this compound scaffold is a powerful strategy for introducing molecular complexity and modulating biological activity. Palladium-catalyzed cross-coupling reactions and aldol additions are prominent examples of such transformations.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized C-C bond formation in organic synthesis. These methods allow for the coupling of a wide range of organic halides or triflates with organometallic reagents. In the context of this compound, these reactions can be envisioned for the arylation, vinylation, or alkynylation of the morpholine ring or the cyclobutyl moiety, provided a suitable handle (e.g., a halide) is present.

For instance, the palladium-catalyzed α-arylation of carbonyl compounds, a reaction that has become a general synthetic method, could be applied to a derivative such as N-acyl-2-cyclobutylmorpholin-3-one. This would involve the generation of an enolate intermediate which then couples with an aryl halide in the presence of a palladium catalyst. The choice of ligands, often sterically hindered and electron-rich phosphines or N-heterocyclic carbenes, is crucial for the success of these couplings, expanding their scope to a broad range of enolates and related anions. nih.gov

While direct C-H arylation of the this compound core presents a more atom-economical approach, it remains a significant challenge. However, methodologies for the palladium-catalyzed secondary C(sp³)–H arylation of 2-alkylpyridines suggest that with an appropriate directing group, functionalization of the C-H bonds on the cyclobutyl ring or the morpholine core could be achievable. elsevierpure.comresearchgate.net

Aldol Additions:

The aldol addition is a fundamental C-C bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone. This reaction can be utilized to introduce a β-hydroxy carbonyl moiety, which can be further manipulated. For a this compound derivative, such as a corresponding ketone, deprotonation at the α-carbon would generate an enolate that could react with various aldehydes. The stereochemical outcome of the aldol reaction is often controlled by the geometry of the enolate and the reaction conditions, allowing for the diastereoselective synthesis of functionalized products.

| Reaction Type | Substrate Example | Reagents and Conditions | Product Type |

| Suzuki Coupling | 2-Cyclobutyl-5-bromomorpholine | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-cyclobutylmorpholine |

| Heck Reaction | 2-Cyclobutyl-5-iodomorpholine | Alkene, Pd catalyst, base | 5-Alkenyl-2-cyclobutylmorpholine |

| Aldol Addition | N-Protected-2-cyclobutylmorpholin-3-one | Aldehyde, LDA, THF, -78 °C | 3-(β-Hydroxyalkyl)-2-cyclobutylmorpholin-3-ol |

Table 1: Representative Carbon-Carbon Bond Forming Reactions on this compound Derivatives. This table is illustrative and based on general principles of the named reactions, as direct literature examples for this compound are scarce.

Heteroatom Functionalization

N-Functionalization: The secondary amine of the morpholine ring is a prime site for functionalization. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for N-arylation or N-alkenylation. This reaction would involve the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand.

C-H Functionalization: Direct C-H functionalization to introduce heteroatoms is a highly sought-after transformation. While challenging, methods for the palladium-catalyzed acetoxylation of C(sp³)–H bonds using a directing group have been developed. researchgate.net Applying this strategy to an N-protected this compound could potentially lead to the introduction of an oxygen functionality on the cyclobutyl ring or the morpholine backbone.

Ring-Opening of Precursors: An alternative approach to functionalized this compound analogs involves the regioselective ring-opening of activated aziridine precursors. For example, the reaction of a suitable N-activated aziridine with a cyclobutyl-containing nucleophile could lead to an amino alcohol that can be subsequently cyclized to form the desired morpholine.

| Functionalization Site | Reaction Type | Reagents and Conditions | Introduced Functionality |

| Nitrogen Atom | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | Aryl group |

| C-H Bond (via directing group) | Pd-catalyzed Oxidation | Oxidant, Pd catalyst | Oxygen or Nitrogen functionality |

| Synthesis via Precursor | Aziridine Ring Opening | Cyclobutyl nucleophile, Lewis acid | Functionalized side chain |

Table 2: Methods for Heteroatom Functionalization of this compound and its Analogs.

Regioselective and Chemoselective Transformations

Controlling the regioselectivity and chemoselectivity of reactions is paramount when dealing with multifunctional molecules like this compound derivatives.

Regioselective Transformations: In a substituted this compound, multiple reactive sites may be present. For instance, if both the morpholine and cyclobutyl rings bear C-H bonds susceptible to activation, directing groups can be employed to achieve regioselective functionalization at a specific position. The principles of regioselective lithiation, often guided by the directing effect of substituents, can also be applied to selectively deprotonate and functionalize a specific carbon atom. nih.gov For example, an N-Boc protected this compound could potentially be regioselectively lithiated at a specific position on the morpholine ring, allowing for subsequent reaction with an electrophile.

Chemoselective Transformations: Chemoselectivity becomes critical when a this compound derivative contains multiple functional groups. For example, in a molecule containing both a secondary amine and a hydroxyl group, a chemoselective N-acylation can be achieved over O-acylation by careful choice of reagents and reaction conditions. Similarly, if a derivative contains both an alkene and a carbonyl group, a chemoselective reduction of one group in the presence of the other can be accomplished using specific reducing agents.

The ability to perform these selective transformations is crucial for the synthesis of complex and well-defined this compound analogs for structure-activity relationship (SAR) studies.

| Transformation Type | Strategy | Example |

| Regioselective | Use of Directing Groups | C-H activation at a specific carbon atom guided by a nearby functional group. |

| Regioselective | Directed Ortho Metalation (DoM) | Lithiation at a specific position on an aromatic ring attached to the morpholine nitrogen. |

| Chemoselective | Selective Protection | Protection of the morpholine nitrogen to allow for reactions on other parts of the molecule. |

| Chemoselective | Use of Specific Reagents | Reduction of a ketone in the presence of an ester using a selective reducing agent. |

Table 3: Strategies for Regioselective and Chemoselective Transformations in the this compound Series.

Structural Characterization and Spectroscopic Analysis of 2 Cyclobutylmorpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including 2-cyclobutylmorpholine derivatives, in solution and the solid state. rsc.org It provides information on the molecular structure by observing the magnetic properties of atomic nuclei. rsc.org

1D NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation

One-dimensional NMR experiments, particularly proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound derivatives. ipb.ptresearchgate.net

The ¹H NMR spectrum reveals the chemical environment of hydrogen atoms. For a typical this compound structure, the protons on the morpholine (B109124) ring are expected to appear as distinct signals. The protons on carbons adjacent to the oxygen atom (C3 and C5) generally resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen atom (C6 and the proton at C2). nih.govresearchgate.net Specifically, O-linked methylene (B1212753) protons in morpholine derivatives often appear around δ 3.5–4.7 ppm, while N-linked methylene protons are found at approximately δ 2.5–3.4 ppm. researchgate.net The protons of the cyclobutyl ring would appear in the upfield alkyl region, typically between δ 1.5 and 2.5 ppm. The proton at the C2 position, being attached to both the morpholine ring and the cyclobutyl group, would have a characteristic chemical shift influenced by both moieties.

The ¹³C NMR spectrum provides information about the carbon skeleton. In N-substituted morpholines, the carbon atoms next to the oxygen (C3 and C5) typically resonate around δ 66-70 ppm, while the carbons adjacent to the nitrogen (C2 and C6) appear at a higher field, around δ 50-55 ppm. nih.govresearchgate.net The carbon atoms of the cyclobutyl substituent would be observed in the upfield region of the spectrum. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often used in conjunction with the standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. nih.gov

¹⁹F NMR would be relevant only for derivatives of this compound that have been functionalized with fluorine atoms. This technique is highly sensitive to the electronic environment of the fluorine nucleus and is a powerful tool for studying the structure and conformation of fluorinated analogues.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: These are estimated chemical shifts based on typical values for morpholine and cyclobutane (B1203170) derivatives.)

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Morpholine H-2 | 3.0 - 3.2 | 54.0 - 56.0 |

| Morpholine H-3 | 3.6 - 3.9 | 66.0 - 68.0 |

| Morpholine H-5 | 3.6 - 3.9 | 66.0 - 68.0 |

| Morpholine H-6 | 2.6 - 2.9 | 50.0 - 52.0 |

| Cyclobutyl H-1' | 2.2 - 2.5 | 38.0 - 40.0 |

| Cyclobutyl H-2'/4' | 1.8 - 2.1 | 25.0 - 27.0 |

| Cyclobutyl H-3' | 1.6 - 1.9 | 18.0 - 20.0 |

| Morpholine NH | 1.5 - 2.5 (broad) | - |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules like this compound derivatives. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. scribd.com It would show correlations between the protons within the morpholine ring and, separately, within the cyclobutyl ring, confirming the proton-proton connectivity in each ring system. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. ipb.ptscribd.com It is the primary method for assigning carbon signals based on their known proton assignments. For instance, the proton signal at δ ~3.7 ppm would show a cross-peak to the carbon signal at δ ~67 ppm, assigning them to the C3/C5 positions of the morpholine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. ipb.ptscribd.com It is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the proton on C2 of the morpholine ring and the carbons of the cyclobutyl ring, and vice-versa, definitively confirming the attachment of the cyclobutyl group at the C2 position. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.govresearchgate.net It is particularly useful for determining stereochemistry. In this compound, NOESY can reveal the relative orientation of the cyclobutyl substituent with respect to the protons on the morpholine ring, helping to establish the preferred conformation of the molecule in solution.

Solid-State NMR Applications for Morpholine-Containing Materials

Solid-State NMR (SSNMR) spectroscopy is a powerful method for characterizing materials in the solid phase, providing insights into properties that are not accessible from solution NMR. nih.gov For morpholine-containing materials, such as crystalline salts or co-crystals, SSNMR can be used to study polymorphism, intermolecular interactions like hydrogen bonding, and the local environment of the molecule within a crystal lattice or polymer matrix. acs.orgresearchgate.netwiley.com

¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) are common SSNMR techniques. acs.orgresearchgate.net They can differentiate between different crystalline forms (polymorphs) of a this compound derivative, as the distinct packing arrangements in each polymorph lead to different chemical shifts. nih.gov Furthermore, SSNMR is sensitive to the protonation state of the morpholine nitrogen, allowing for the characterization of salt formation, and can probe the interactions between a drug molecule and a polymer excipient in a pharmaceutical formulation. nih.govacs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as details about molecular conformation and intermolecular packing.

Single Crystal X-ray Diffraction Analysis

For a derivative of this compound, growing a suitable single crystal allows for its complete structural elucidation by single-crystal X-ray diffraction. libretexts.orgmdpi.com The analysis yields the precise 3D structure, confirming the connectivity and establishing the stereochemistry at the C2 chiral center. nih.gov

Table 2: Representative Single Crystal X-ray Diffraction Data for a Hypothetical this compound Derivative (Note: This data is illustrative, based on published structures of other morpholine derivatives mdpi.com.)

| Parameter | Example Value |

| Chemical Formula | C₈H₁₅NO · HCl |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0 - 7.0 |

| b (Å) | 8.0 - 12.0 |

| c (Å) | 10.0 - 12.0 |

| β (°) | 90 - 100 |

| Volume (ų) | 500 - 800 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a key analytical technique used for the characterization of bulk crystalline materials. researchgate.net Instead of a single crystal, it uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the specific crystalline phase.

PXRD is particularly important for identifying different polymorphs, solvates, or salts of a this compound derivative. google.com Each crystalline form will produce a unique diffraction pattern characterized by a specific set of diffraction peaks at particular 2θ angles. This method is widely used in the pharmaceutical industry to ensure the correct crystalline form of an active ingredient is present and to screen for new solid forms. For example, different morpholine solvates of the drug dolutegravir (B560016) were identified and characterized by their unique PXRD patterns. google.com

Table 3: Representative Powder X-ray Diffraction Peaks for a Hypothetical Crystalline Form of a this compound Salt (Note: This data is illustrative, based on published PXRD patterns of morpholine-containing compounds google.com.)

| Position [°2θ] |

| 6.3 |

| 8.8 |

| 11.5 |

| 13.7 |

| 16.6 |

| 18.4 |

| 20.4 |

| 23.3 |

| 25.7 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions. The pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the molecular ion peak would confirm its molecular weight. The subsequent fragmentation is dictated by the stability of the resulting carbocations and radical species, and typically involves the cleavage of the weakest bonds. The structure of this compound incorporates both a morpholine ring and a cyclobutane substituent, each contributing to a characteristic fragmentation pattern.

The analysis of related cyclobutane-containing compounds shows that a common fragmentation pathway is the loss of ethene (C₂H₄) or the entire cyclobutyl group. aip.org For heterocyclic systems like morpholine, fragmentation often involves cleavage of the ring. Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. nationalmaglab.org In this technique, a specific precursor ion (such as the molecular ion) is selected, fragmented, and the resulting product ions are analyzed, helping to confirm proposed fragmentation pathways. nationalmaglab.orgnih.gov

The predicted fragmentation pathways for this compound are based on established principles for similar structural motifs. aip.orgcaymanchem.com Key fragmentation patterns for cyclobutane-containing compounds often involve the loss of ethene (C₂H₄, 28 Da). aip.org The fragmentation of fentanyl-related compounds, which can contain a piperidine (B6355638) or morpholine ring, also provides insight into the cleavage of the heterocyclic ring system. caymanchem.com

Interactive Table: Predicted Mass Spectrometry Fragmentation of this compound

Below is a table of predicted major fragment ions for this compound (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ).

| m/z Value | Proposed Fragment Structure | Description of Fragmentation |

| 141 | [C₈H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₆H₁₁NO]⁺• | Loss of ethene (C₂H₄) from the cyclobutyl ring. aip.org |

| 98 | [C₅H₁₀NO]⁺ | Cleavage and loss of the cyclobutyl side chain (C₃H₅). |

| 86 | [C₄H₈NO]⁺ | Alpha-cleavage adjacent to the nitrogen, loss of the cyclobutyl group. |

| 71 | [C₄H₉N]⁺• | Ring cleavage of the morpholine moiety. |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation. |

| 56 | [C₃H₄O]⁺• | Fragment from morpholine ring cleavage. |

Note: The m/z values and relative abundances are predictive and would require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups, bonding, and three-dimensional structure of molecules. d-nb.info IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. mt.com This complementarity is crucial for a comprehensive structural analysis.

For this compound derivatives, the spectra would be dominated by vibrations characteristic of the morpholine ring and the cyclobutyl substituent. The morpholine ring itself exists predominantly in a chair conformation. nih.govacs.org Depending on the substitution, the cyclobutyl group can occupy either an equatorial or an axial position, and the N-H bond (in the parent compound) can also be equatorial or axial. rsc.org These different conformers have distinct vibrational spectra, and their relative populations can be estimated. nih.govresearchgate.net

Key Vibrational Regions for this compound:

C-H Stretching: The region from 2800 to 3000 cm⁻¹ will contain numerous bands corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ groups in both the morpholine and cyclobutyl rings. scielo.org.mx

N-H Stretching: For the parent compound or N-unsubstituted derivatives, a band in the 3300-3500 cm⁻¹ region is expected for the N-H stretching vibration. tandfonline.com

C-O-C Stretching: The asymmetric stretch of the ether linkage in the morpholine ring typically appears as a strong band in the IR spectrum, usually between 1140 and 1070 cm⁻¹. scielo.org.mxtandfonline.com

CH₂ Bending/Scissoring: These modes appear in the 1440-1480 cm⁻¹ range. scielo.org.mx

C-N Stretching: These vibrations are typically found in the 1230-1020 cm⁻¹ range and can be coupled with other modes. tandfonline.com

Ring Vibrations (Fingerprint Region): The region below 1000 cm⁻¹ contains complex vibrations involving the entire molecular skeleton, including ring puckering and torsional modes of both the morpholine and cyclobutyl rings. These are highly specific to the compound's structure and conformation. scielo.org.mx

Conformational analysis of morpholine has shown that the chair-equatorial (Chair-Eq) conformer is generally more stable than the chair-axial (Chair-Ax) conformer. nih.govacs.orgrsc.org The specific vibrational frequencies associated with each conformer can be resolved using advanced techniques, allowing for the determination of their relative energies and populations. nih.govacs.org For this compound, the orientation of the bulky cyclobutyl group would be expected to strongly favor the equatorial position to minimize steric hindrance.

Interactive Table: Characteristic Vibrational Frequencies for this compound

This table summarizes the expected key vibrational bands based on data from morpholine and related aliphatic heterocycles. nih.govscielo.org.mxtandfonline.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

| 3350 - 3300 | N-H Stretch | Secondary Amine | Medium | Weak |

| 2980 - 2950 | Asymmetric C-H Stretch | CH₂ (Cyclobutyl & Morpholine) | Strong | Strong |

| 2880 - 2840 | Symmetric C-H Stretch | CH₂ (Cyclobutyl & Morpholine) | Strong | Strong |

| 1470 - 1440 | CH₂ Scissoring | CH₂ (Cyclobutyl & Morpholine) | Medium | Medium |

| 1300 - 1250 | CH₂ Wagging | CH₂ (Morpholine) | Medium | Weak |

| 1140 - 1070 | Asymmetric C-O-C Stretch | Ether (Morpholine) | Strong | Weak |

| 1050 - 1000 | C-N Stretch | Amine (Morpholine) | Medium | Medium |

| 950 - 850 | Ring Breathing/Deformation | Morpholine Ring | Medium | Strong |

Computational Chemistry and Theoretical Investigations of 2 Cyclobutylmorpholine

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-Cyclobutylmorpholine, imparted by the puckering of both the morpholine (B109124) and cyclobutane (B1203170) rings and the rotation around the bond connecting them, gives rise to a complex potential energy surface. Understanding this landscape is crucial for predicting the molecule's physical properties and biological activity. Conformational analysis provides insight into the relative stabilities of different spatial arrangements (conformers) of a molecule. chemistrysteps.com

Global Conformational Search Methodologies (e.g., Monte Carlo, Molecular Dynamics)

To comprehensively explore the vast conformational space of this compound, global search methodologies are employed. These computational techniques are designed to identify the full spectrum of low-energy conformers rather than getting trapped in a single local minimum.

Monte Carlo (MC) simulations represent a powerful stochastic method for this purpose. labxchange.org In a typical MC search, the algorithm starts with an initial geometry of this compound and generates new conformations by making random changes to dihedral angles and ring structures. Each new conformation is either accepted or rejected based on its calculated energy, typically using a molecular mechanics force field. researchgate.net This process, repeated thousands or millions of times, allows for a broad exploration of the potential energy surface, mapping out the various stable and metastable conformers. researchgate.net

Molecular Dynamics (MD) simulations offer a deterministic approach by simulating the atomic motions of the molecule over time. nih.govnih.gov By solving Newton's equations of motion for the system, MD provides a trajectory that describes how the molecule's conformation evolves. mdpi.com By simulating at elevated temperatures, the molecule can overcome energy barriers, allowing it to sample a wide range of conformations. Subsequent cooling or analysis of the trajectory can then identify the most populated (and thus, most stable) conformational states.

The application of these methods would yield a collection of distinct low-energy structures for this compound, providing the foundational data for more detailed quantum mechanical analysis.

Energy Minimization and Transition State Analysis

Once a set of potential conformers is generated, energy minimization (or geometry optimization) is performed to locate the precise structure of the nearest local energy minimum on the potential energy surface. arxiv.orgopenreview.net This process refines the rough geometries obtained from global searches. avogadro.cc The resulting optimized structures represent the stable conformations of this compound, each with a specific relative energy.

Transition state analysis is then used to map the pathways and energy barriers for interconversion between these stable conformers. youtube.com For this compound, this would involve identifying the transition state for processes like the ring flip of the morpholine moiety or the rotation of the cyclobutyl group. Finding these saddle points on the energy landscape is computationally demanding but essential for understanding the dynamic behavior of the molecule. The energy of the transition state relative to the ground state conformers determines the rate at which these conformational changes occur. youtube.com

| Process | Description | Typical Energy Barrier (kcal/mol) |

| Morpholine Ring Flip | Interconversion between the two chair conformations of the morpholine ring. | 10 - 11 (similar to cyclohexane) wikipedia.org |

| Cyclobutane Ring Puckering | Inversion of the puckered cyclobutane ring. | ~1.5 scribd.com |

| C-C Bond Rotation | Rotation around the single bond connecting the cyclobutyl and morpholine rings. | 2 - 5 |

Note: The energy barriers are estimations based on analogous structures and would require specific calculations for this compound.

Evaluation of Stereochemical Preferences and Ring Inversion Barriers

The primary stereochemical consideration for this compound is the relative orientation of the cyclobutyl group attached to the morpholine ring. The substituent can occupy either an axial or an equatorial position. For substituted cyclohexanes, substituents generally prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions (steric strain). libretexts.orgmaricopa.edu It is highly probable that the same preference would hold for this compound, making the equatorial conformer the global minimum energy structure.

The ring inversion barrier is the energy required to convert one chair conformation to another through a higher-energy boat or twist-boat intermediate. wikipedia.org For the morpholine ring, this barrier is expected to be similar to that of cyclohexane, which is approximately 10-11 kcal/mol. wikipedia.org The presence of the oxygen and nitrogen heteroatoms can slightly alter this barrier compared to cyclohexane. scribd.com Similarly, the cyclobutane ring has a much lower barrier to inversion (puckering), on the order of 1.5 kcal/mol. nih.gov Computational analysis would precisely quantify these barriers for this compound, providing critical data on its dynamic stereochemistry. A study on related six-membered ring compounds demonstrated that steric repulsion between substituents can significantly alter ring inversion energy barriers, a factor that would be relevant in the analysis of the trans and cis isomers of disubstituted this compound derivatives. nih.gov

Electronic Structure Theory and Quantum Chemical Calculations

To gain a deeper understanding beyond simple mechanics, quantum chemical calculations are necessary. These methods solve approximations of the Schrödinger equation to describe the electronic distribution within the molecule, providing insights into bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, rather than the much more complex many-electron wavefunction. rsc.org

For this compound, DFT calculations would be used to:

Optimize Geometries: Re-optimize the conformer geometries found through molecular mechanics to a higher level of accuracy.

Calculate Relative Energies: Determine the relative stabilities of the different conformers with high precision.

Determine Ground State Properties: Compute a wide range of properties for the most stable conformer, including dipole moment, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative electrostatic potential and provides clues to chemical reactivity. nanobioletters.commdpi.com

A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ) would be benchmarked to ensure the reliability of the calculated properties. nanobioletters.com

| Property | Description | Predicted Finding for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be non-zero due to the presence of electronegative O and N atoms. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic stability. | A larger gap would suggest higher kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Negative potential (red) would be localized near the O and N atoms, indicating sites for electrophilic attack. |

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. aps.org While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide "gold standard" accuracy for energies and properties. rsc.org

For this compound, these high-accuracy methods would be reserved for specific, critical calculations, such as:

Benchmarking DFT results: Calculating the energy difference between the most important conformers (e.g., equatorial vs. axial) to confirm the accuracy of the less expensive DFT methods.

Investigating Excited States: While ground-state properties are the primary focus here, time-dependent versions of these methods can be used to explore the properties of electronic excited states, which is important for understanding photochemistry. researchgate.nethopto.orgfranklycaroline.comotterbein.eduresearchgate.net

By applying this rigorous, multi-tiered computational approach, a comprehensive and scientifically accurate model of the structural and electronic properties of this compound can be developed, providing a fundamental understanding of this specific heterocyclic compound.

In-depth Article on the Computational Chemistry of this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the computational chemistry and theoretical investigations of the chemical compound “this compound,” as per the requested outline, cannot be generated at this time. Extensive searches of scientific literature and computational chemistry databases have revealed a significant lack of published research specifically detailing the molecular orbital analysis, molecular modeling, or protein-ligand docking studies for this particular compound.

The user's request specified a detailed examination of the following topics for this compound:

Molecular Orbital Analysis (e.g., HOMO-LUMO, Charge Distribution)

Molecular Modeling and Docking Studies

Ligand-Based and Structure-Based Design Principles

Protein-Ligand Interaction Analysis of this compound Analogues

While these are standard and important techniques in computational chemistry and drug design, their application to a specific molecule like this compound must be documented in peer-reviewed research to provide the basis for an accurate and informative article. Without such foundational studies, any attempt to generate content, data tables, or detailed findings would be speculative and would not meet the required standards of scientific accuracy.

The principles underlying the requested topics are well-established in the field of computational chemistry:

Molecular Orbital Analysis: This involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgschrodinger.com Analysis of charge distribution provides insight into the electrostatic potential of the molecule, indicating regions that are electron-rich or electron-poor, which is vital for predicting intermolecular interactions. mdpi.com

Molecular Modeling and Docking Studies: These computational techniques are essential in drug discovery for predicting how a ligand (like this compound or its analogues) might bind to the active site of a target protein. longdom.orgnih.gov Docking algorithms predict the preferred orientation and conformation of a ligand when it forms a complex with a receptor, and scoring functions estimate the binding affinity. nih.gov

Ligand-Based and Structure-Based Design: These are two primary strategies in computer-aided drug design. nih.gov

Ligand-based design is utilized when the structure of the target receptor is unknown. It relies on the knowledge of other molecules that are known to bind to the target to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR). fiveable.menih.gov

Structure-based design is employed when the three-dimensional structure of the target protein is available. This allows for the direct analysis of the binding site and the rational design of ligands that are complementary in shape and chemical properties. nih.govproteinstructures.com

Protein-Ligand Interaction Analysis: This analysis examines the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the binding of a ligand to its protein target. nih.govresearchgate.net Understanding these interactions is fundamental to explaining the ligand's biological activity and for optimizing its structure to improve potency and selectivity. benthamopen.com

Although the theoretical frameworks for these analyses are robust, their application and the resulting data are unique to each chemical compound. Without specific studies on this compound, it is not possible to provide the detailed research findings, data tables, and in-depth analysis required by the user's instructions.

Therefore, until research focusing on the computational chemistry of this compound is published, a detailed article on this specific subject cannot be accurately produced.

Biological Activity and Structure Activity Relationship Sar of 2 Cyclobutylmorpholine Analogues

2-Cyclobutylmorpholine as a Privileged Medicinal Chemistry Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. nih.govbohrium.commdpi.com The morpholine (B109124) moiety itself is considered a privileged structure, and the addition of a cyclobutyl group can further enhance its drug-like properties. nih.govjchemrev.com

The design of drug candidates incorporating the morpholine scaffold is guided by several key principles aimed at optimizing their therapeutic potential. nih.govmdpi.comnih.gov The morpholine ring's inherent polarity, conferred by the oxygen atom, can improve aqueous solubility and reduce metabolic liability, which are desirable traits for drug candidates. The nitrogen atom provides a point for substitution, allowing for the modulation of basicity and the introduction of various functional groups to interact with specific biological targets.

Lipophilicity and Solubility: The balance between the hydrophilic nature of the morpholine ring and the lipophilic character of the cyclobutyl substituent is a critical design consideration. This balance, often quantified by the partition coefficient (LogP), affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Stereochemistry: The chiral center at the 2-position of the morpholine ring allows for the synthesis of different stereoisomers. These enantiomers or diastereomers can exhibit distinct biological activities and potencies, highlighting the importance of stereochemistry in drug design.

Vectorial Orientation: The cyclobutyl group can act as a scaffold to orient other substituents in a specific three-dimensional arrangement, enabling precise interactions with the binding pocket of a biological target.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govnih.govuci.edu Analogues of this compound can be developed as chemical probes to investigate complex biological pathways. By modifying the scaffold with reporter groups such as fluorescent tags or photoaffinity labels, researchers can visualize the localization of the target protein within a cell or identify its binding partners.

The design of a high-quality chemical probe requires a deep understanding of the structure-activity relationship (SAR) of the scaffold. nih.gov The probe must retain high affinity and selectivity for its intended target while minimizing off-target effects that could confound experimental results. The this compound scaffold, with its tunable properties, provides a promising starting point for the development of such sophisticated molecular tools.

Investigation of Biological Targets and Mechanisms of Action

Identifying the biological targets of this compound analogues and elucidating their mechanisms of action are crucial steps in the drug discovery process. nih.gov This involves a combination of in vitro and in cell-based assays to characterize the compound's pharmacological profile.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a this compound analogue to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki).

The table below illustrates hypothetical binding affinities of a series of this compound analogues for different receptor subtypes. Such data is critical for understanding the selectivity profile of the compounds.

| Compound | Receptor A (Ki, nM) | Receptor B (Ki, nM) | Receptor C (Ki, nM) |

| This compound | 50 | 250 | >1000 |

| Analogue 1 (N-methyl) | 25 | 150 | 800 |

| Analogue 2 (N-benzyl) | 10 | 50 | 300 |

| Analogue 3 (4-fluoro-benzyl) | 5 | 35 | 250 |

This table is for illustrative purposes and does not represent actual experimental data.

Structure-activity relationship studies based on these binding affinities can reveal which structural modifications enhance affinity and selectivity. For instance, the addition of a benzyl (B1604629) group to the nitrogen atom might significantly increase the affinity for Receptor B, while a fluorinated benzyl group could further enhance this interaction.

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. nih.gov Enzyme inhibition assays are used to determine the potency of a compound as an inhibitor and to elucidate its mechanism of inhibition. khanacademy.orgnih.gov The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

Kinetic studies can further characterize the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics. khanacademy.org Mechanism-based inhibition, also known as suicide inhibition, occurs when the enzyme converts the inhibitor into a reactive species that irreversibly inactivates the enzyme. washington.edu

The following table provides a hypothetical example of the enzyme inhibitory activity of this compound analogues.

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| This compound | Enzyme X | 15 | Competitive |

| Analogue 4 (2-OH-cyclobutyl) | Enzyme X | 5 | Competitive |

| Analogue 5 (N-acetyl) | Enzyme Y | 2 | Non-competitive |

| Analogue 6 (vinyl-substituted) | Enzyme Z | 0.1 | Mechanism-based |

This table is for illustrative purposes and does not represent actual experimental data.

These studies are essential for understanding how a this compound analogue interacts with its target enzyme at a molecular level and for optimizing its inhibitory activity.

Cellular assays are critical for assessing the biological effects of a compound in a more physiologically relevant context. nih.govpubcompare.ai These assays can measure a wide range of cellular responses, including changes in cell viability, proliferation, signaling pathways, and gene expression.

For example, a this compound analogue that inhibits a key enzyme in a cancer cell signaling pathway could be evaluated for its ability to induce apoptosis (programmed cell death) or inhibit cell growth in a cancer cell line. High-content screening (HCS) platforms can be used to simultaneously measure multiple cellular parameters, providing a comprehensive profile of a compound's cellular activity. nih.gov

The results from these cellular assays are crucial for validating the biological relevance of the in vitro findings and for progressing a promising compound into further preclinical development.

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Studies

The morpholine ring is a significant scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial in understanding how the morpholine structure and its analogs interact with biological targets, guiding the design of more potent and selective therapeutic agents. nih.gov

Impact of Substituent Effects on Biological Potency

The biological potency of morpholine-containing compounds can be significantly modulated by the nature and position of various substituents. For instance, in a series of quinoline (B57606) derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) side chain between the quinoline and morpholine moieties was found to be a critical determinant of activity. nih.gov Derivatives with a 2-methylene linker exhibited greater inhibition of acetylcholinesterase (AChE) compared to those with 3- or 4-methylene linkers. nih.gov

Furthermore, substituents on an N-phenyl ring attached to the quinoline core also influenced potency. nih.gov Compounds lacking any substituents on this ring showed superior AChE inhibitory potential. nih.gov When a chloro substituent was present, its position was key; an ortho-chloro derivative was more active against AChE than meta- or para-chloro derivatives. nih.gov Conversely, for butyrylcholinesterase (BChE) inhibition, the meta-chloro substituted compound was the most potent. nih.gov In the case of electron-donating groups, a methoxy (B1213986) group conferred greater potency than a hydroxyl group for both AChE and BChE inhibition. nih.gov

In the context of cyclooxygenase-2 (COX-2) inhibitors based on a quinoline scaffold, the presence of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring was found to be important for inhibitory activity. nih.gov These findings underscore the principle that both the nature and the spatial arrangement of functional groups in relation to the core morpholine structure are pivotal for biological activity.

Stereochemical Influence on Pharmacological Activity

Stereochemistry is a critical factor in the pharmacological activity of chiral drugs, as enantiomers can exhibit significant differences in their interaction with chiral biological targets like enzymes and receptors. mdpi.comnih.gov For a chiral molecule, the three-dimensional arrangement of its atoms can lead to one enantiomer being biologically active while the other may be less active, inactive, or even responsible for adverse effects. nih.govresearchgate.net This principle is of direct relevance to this compound, which possesses a chiral center.

The differential activity of stereoisomers is well-documented for various compounds. nih.gov For instance, in a study of nature-inspired 3-Br-acivicin isomers, only those with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake into the cell is mediated by a stereoselective transport system. nih.gov This highlights that stereochemistry can affect not only the binding to the therapeutic target but also pharmacokinetic processes like membrane permeability. nih.gov

While specific studies on the individual enantiomers of this compound were not detailed in the provided search context, the established principles of stereochemistry in drug action strongly suggest that its enantiomers would likely exhibit different pharmacological profiles. nih.govresearchgate.net The interaction with a biological target is often likened to a hand fitting into a glove, where one enantiomer (the "hand") will fit the chiral binding site (the "glove") much better than its mirror image. nih.gov Therefore, the therapeutic potential of any chiral compound like this compound would necessitate the evaluation of its individual stereoisomers. researchgate.net

Molecular Modifications and Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. danaher.compatsnap.com For a hypothetical lead compound like this compound, several optimization strategies could be employed. These strategies often involve systematic structural modifications to establish a structure-activity relationship (SAR). patsnap.com

One common approach is the direct chemical manipulation of functional groups. danaher.com This could involve adding or modifying substituents on either the cyclobutyl or the morpholine ring to improve target binding or modulate properties like solubility and metabolic stability. subharti.org For example, introducing lipophilic groups might enhance membrane permeability, while adding polar groups could improve aqueous solubility. researchgate.net

Therapeutic Applications and Preclinical Development of Morpholine-Containing Compounds

The morpholine heterocycle is a key structural component in numerous bioactive molecules and approved drugs, demonstrating its therapeutic versatility. nih.govwikipedia.org Its presence can confer favorable pharmacokinetic properties and contribute to a wide range of pharmacological activities, including anti-cancer and anti-infective effects. researchgate.netresearchgate.net

Anti-cancer Activity of Morpholine-Containing Compounds

Morpholine derivatives have been extensively investigated as potential anti-cancer agents, targeting various cancer cell lines. researchgate.netsciforum.net A series of morpholine-substituted quinazoline (B50416) derivatives, for instance, showed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.govnih.gov Mechanistic studies suggested that these compounds may induce apoptosis by binding to Bcl-2 proteins. nih.gov

Compounds AK-3 and AK-10 from this series were identified as particularly potent leads. nih.gov Their cytotoxic efficacy is highlighted by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines, as detailed in the table below.

| Compound | A549 (IC50 µM) | MCF-7 (IC50 µM) | SHSY-5Y (IC50 µM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data sourced from a study on morpholine substituted quinazoline derivatives. nih.gov

In another study, novel benzophenone-morpholine hybrids were synthesized and evaluated for their anti-proliferative activity. sciforum.net Compounds 8b and 8f from this series demonstrated promising activity against both murine and human cancer cells. Their IC50 values indicate a potent anti-mitogenic effect.

| Compound | DLA (IC50 µM) | EAC (IC50 µM) | MCF-7 (IC50 µM) |

| 8b | ~7.5 | ~9.5 | ~7.1 |

| 8f | ~10.3 | ~10.8 | ~9.3 |

Data sourced from a study on benzophenone-morpholine analogues. DLA: Dalton's Lymphoma Ascites; EAC: Ehrlich Ascites Carcinoma. sciforum.net

The morpholine moiety is a building block in approved anticancer drugs like Gefitinib, underscoring its importance in oncology drug development. wikipedia.orgnih.gov The ability of the morpholine ring to improve pharmacokinetic profiles and serve as a versatile pharmacophore continues to make it an attractive component in the design of new anticancer agents. nih.gove3s-conferences.org

Anti-infective Applications

The morpholine scaffold is also a key component in the development of anti-infective agents, with applications as antibacterial and antifungal drugs. e3s-conferences.org The approved antibiotic Linezolid contains a morpholine ring, highlighting its clinical relevance in combating bacterial infections. researchgate.net

In the realm of antibacterial research, morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants to combat multidrug-resistant (MDR) bacteria. nih.gov Certain derivatives were found to significantly enhance the effectiveness of antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Morpholine derivatives are also prominent in the development of antifungal agents. nih.gov They are known to act as ergosterol (B1671047) biosynthesis inhibitors, a key pathway in fungal cell membrane synthesis. wikipedia.orgnih.gov While several morpholine-based fungicides such as fenpropimorph (B1672530) are used in agriculture, their systemic use in humans has been limited by metabolic instability. nih.gov However, research into silicon-incorporated morpholine analogues has yielded compounds with potent and broad-spectrum antifungal activity against various human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov Additionally, morpholine-based surfactants have demonstrated antifungal properties against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.